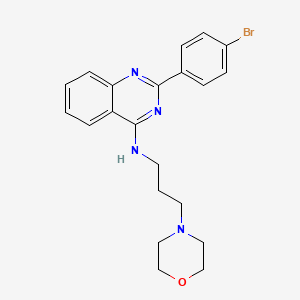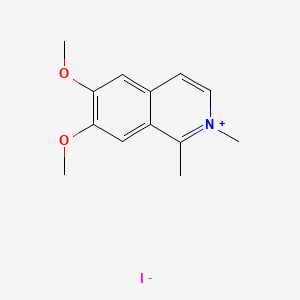![molecular formula C11H11N3 B1658459 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 61078-95-3](/img/structure/B1658459.png)
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,7-trimethylpyrrole with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrile group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine-8-carboxylic acid derivatives, while reduction may produce pyrrolo[1,2-a]pyrimidine-8-methylamine derivatives.
Applications De Recherche Scientifique
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
- Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrrolo[2,3-b]pyridine derivatives
Comparison: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
61078-95-3 |
|---|---|
Formule moléculaire |
C11H11N3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7-6-14-9(3)4-8(2)13-11(14)10(7)5-12/h4,6H,1-3H3 |
Clé InChI |
ACLUBFCUSIGCDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=CN12)C)C#N)C |
SMILES canonique |
CC1=CC(=NC2=C(C(=CN12)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dichlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B1658379.png)
![(5E)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658381.png)

![4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N,N-diethylbenzamide](/img/structure/B1658384.png)



![1-O-tert-butyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1658390.png)
![6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1658391.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658392.png)
![N-[5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B1658393.png)


![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)
